1-(1-Aminocyclopentyl)prop-2-yn-1-one
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Overview
Description
1-(1-Aminocyclopentyl)prop-2-yn-1-one is an organic compound with the molecular formula C8H11NO It is characterized by the presence of an aminocyclopentyl group attached to a propynone moiety
Preparation Methods
The synthesis of 1-(1-Aminocyclopentyl)prop-2-yn-1-one can be achieved through several methods. One common approach involves the acylation of terminal alkynes with N-acylbenzotriazole in the presence of zinc chloride as a catalyst. This reaction is typically carried out in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) at 60°C, yielding the desired product in high efficiency . Another method involves the reaction of phenyl acetylene with appropriate precursors under mild conditions .
Chemical Reactions Analysis
1-(1-Aminocyclopentyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aminocyclopentyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Scientific Research Applications
1-(1-Aminocyclopentyl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopentyl)prop-2-yn-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and downstream signaling pathways. For example, it may inhibit dipeptidyl peptidase 4, leading to alterations in glucose metabolism and other physiological processes .
Comparison with Similar Compounds
1-(1-Aminocyclopentyl)prop-2-yn-1-one can be compared with other similar compounds such as:
1-(2-Aminocyclopentyl)prop-2-yn-1-one: Similar in structure but with the amino group positioned differently on the cyclopentyl ring.
1-(1-Aminocyclohexyl)prop-2-yn-1-one: Contains a cyclohexyl ring instead of a cyclopentyl ring, leading to different steric and electronic properties.
1-(1-Aminocyclopentyl)but-2-yn-1-one: Features a butynone moiety instead of a propynone moiety, affecting its reactivity and applications .
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(1-aminocyclopentyl)prop-2-yn-1-one |
InChI |
InChI=1S/C8H11NO/c1-2-7(10)8(9)5-3-4-6-8/h1H,3-6,9H2 |
InChI Key |
LPPWBAQQONUZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1(CCCC1)N |
Origin of Product |
United States |
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